Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
This compound is a thiophene derivative. Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including cyclization reactions . The exact reactions would depend on the specific substituents on the thiophene ring.Scientific Research Applications
Antitumor Applications
It has been reported to have potential applications in the development of antitumor drugs . These drugs are used to treat various types of cancer by inhibiting the growth of tumor cells.
Anti-HIV-1 Integrase Applications
This compound is also used in the synthesis of anti-HIV-1 integrase drugs . These drugs prevent the HIV virus from integrating its genetic material into the host’s DNA, thereby inhibiting the replication of the virus.
Human Cytomegalovirus Inhibitors
It is used in the development of human cytomegalovirus inhibitors . These drugs are used to treat infections caused by the human cytomegalovirus, especially in immunocompromised patients.
Hepatitis C Virus Inhibitors
This compound is also used in the synthesis of hepatitis C virus inhibitors . These drugs inhibit the replication of the hepatitis C virus, thereby treating hepatitis C infections.
Xa Factor Inhibitors
It is used in the development of Xa factor inhibitors . These drugs prevent blood clotting by inhibiting the Xa factor, and are used to treat and prevent deep vein thrombosis and pulmonary embolism.
Phosphatidylinositol 3-Kinase PI3K Inhibitors
This compound is used in the synthesis of phosphatidylinositol 3-kinase PI3K inhibitors . These drugs inhibit the PI3K enzyme, which plays a key role in cell growth and survival, and are used in the treatment of cancer.
Antithrombotic Activity Drugs
It is used in the development of drugs with antithrombotic activity . These drugs prevent the formation of blood clots, thereby reducing the risk of heart attacks and strokes.
Mechanism of Action
Target of Action
The compound contains a2,5-difluorophenyl group, which is often used in the synthesis of biologically active compounds
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. The compound’s structure suggests it might undergoSuzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
thiophene ring in the compound suggests it might be involved in various biochemical reactions. Thiophene derivatives are known to exhibit a variety of biological effects and are used in the synthesis of advanced compounds with various biological effects .
Result of Action
thiophene ring in the compound suggests it might have various biological effects. Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
For example, the presence of a thiophene ring in the compound suggests it might be sensitive to oxidative conditions .
Future Directions
properties
IUPAC Name |
methyl 3-[[2-(2,5-difluoroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-13-4-6-16(10-14(13)2)26(12-20(27)25-18-11-15(23)5-7-17(18)24)33(29,30)19-8-9-32-21(19)22(28)31-3/h4-11H,12H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWGXKVGWNTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
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